molecular formula C8H9ClS B2522952 3-Chlorobenzyl methyl sulfide CAS No. 76354-13-7

3-Chlorobenzyl methyl sulfide

Cat. No. B2522952
CAS RN: 76354-13-7
M. Wt: 172.67
InChI Key: RMQRHXYQFAARKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobenzyl methyl sulfide is a chemical compound that is commonly used in scientific research for its various properties. It contains a total of 19 atoms; 9 Hydrogen atoms, 8 Carbon atoms, 1 Sulfur atom, and 1 Chlorine atom .


Molecular Structure Analysis

The molecular structure of 3-Chlorobenzyl methyl sulfide consists of 8 carbon atoms, 9 hydrogen atoms, 1 sulfur atom, and 1 chlorine atom .


Chemical Reactions Analysis

The chemical behavior of sulfides contrasts with that of ethers in some important ways. Since hydrogen sulfide (H2S) is a much stronger acid than water (by more than ten million fold), we expect, and find, thiols to be stronger acids than equivalent alcohols and phenols .

Scientific Research Applications

Electrocatalysis and Hydrogen Generation

Metal sulfides, including 3-Chlorobenzyl methyl sulfide, have been explored for their electrocatalytic properties. In particular, they can serve as catalysts for hydrogen evolution reactions (HER). Researchers investigate their effectiveness in promoting the splitting of water into hydrogen and oxygen using renewable energy sources. The benzylic position in this compound may play a role in enhancing its catalytic activity .

Corrosion Inhibition and Surface Coatings

Metal sulfides can act as corrosion inhibitors, protecting metal surfaces from degradation in aggressive environments. Researchers investigate whether 3-Chlorobenzyl methyl sulfide or its derivatives can be used as additives in coatings or inhibitors to prevent metal corrosion.

Sundaram Chandrasekaran, Lei Yao, Libo Deng, Chris Bowen, Yan Zhang, Sanming Chen, Zhiqun Lin, Feng Peng, and Peixin Zhang. “Recent advances in metal sulfides: from controlled fabrication to electrocatalytic, photocatalytic and photoelectrochemical water splitting and beyond.” Chemical Society Reviews 2019, 48 (15), 4178-4205. DOI: 10.1039/C8CS00664D

Safety and Hazards

According to the safety data sheet, 3-Chlorobenzyl methyl sulfide is a highly flammable liquid and vapor. It is advised to keep away from heat, sparks, open flames, and hot surfaces. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

1-chloro-3-(methylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQRHXYQFAARKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzyl methyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.